molecular formula C19H21N3O4S B2839389 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1210780-47-4

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2839389
CAS No.: 1210780-47-4
M. Wt: 387.45
InChI Key: CVEOISPILVODTB-UHFFFAOYSA-N
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Description

This compound features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked to an acetamide group substituted with a morpholino-thiophenylethyl moiety. The benzoxazolone scaffold is widely recognized for its pharmacological relevance, particularly in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation and cancer . The morpholino group enhances solubility and bioavailability, while the thiophene ring may contribute to π-π stacking interactions with biological targets . Although direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., TSPO ligands and hydrazide derivatives) suggest synthetic routes involving nucleophilic substitutions, Suzuki couplings, or condensation reactions .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-18(13-22-14-4-1-2-5-16(14)26-19(22)24)20-12-15(17-6-3-11-27-17)21-7-9-25-10-8-21/h1-6,11,15H,7-10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEOISPILVODTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzoxazolone Derivatives

The benzoxazolone moiety is a critical pharmacophore in multiple bioactive compounds. Key comparisons include:

Compound Name Key Structural Features Biological Activity/Applications Key Data/Advantages
PBPA () Bis(pyridin-2-ylmethyl)amino group, methyl-phenylacetamide TSPO-selective SPECT ligand High selectivity for TSPO; designed for bifunctional chelate applications .
[11C]NBMP () Naphthalen-1-yl substituent, methyl-phenylacetamide TSPO PET tracer Improved bioavailability and metabolic stability in preclinical models .
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide () Propanamide side chain Enzyme inhibition (unspecified) Moderate conversion rates (10–18%) in vitro; structural simplicity .
Target Compound Morpholino-thiophenylethyl substituent Hypothesized TSPO/neuroinflammation targeting Predicted enhanced solubility (morpholino) and binding affinity (thiophene) .

Key Observations :

  • The propanamide derivative () lacks complex substitutions, resulting in lower bioactivity but simpler synthesis.
Thiophene-Containing Analogs

Thiophene moieties are common in CNS-targeting drugs due to their electron-rich aromatic systems:

Compound Name Thiophene Position/Substitution Biological Role Reference
N′-(thiophen-2-ylmethylene) propanehydrazide (Compound 20, ) Thiophen-2-ylmethylene Antimicrobial/antifungal (inferred) 71% yield, 164–166°C MP .
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () Dual thiophen-2-yl groups Neuroactive (unspecified) Structural complexity for receptor targeting .
Target Compound Thiophen-2-yl on ethyl chain Hypothesized enhanced TSPO binding/selectivity Combines thiophene’s π-stacking with morpholino’s solubility .

Key Observations :

  • Thiophene derivatives in and show moderate to high synthetic yields (71–87%) and thermal stability (MP 164–204°C), suggesting robustness in the target compound .
  • Dual thiophene substitution () may increase steric hindrance, whereas the target compound’s single thiophene-morpholino design optimizes binding and pharmacokinetics.
Morpholino-Containing Compounds

Morpholino groups are rare in the provided evidence but critical in the target compound:

Compound Name Morpholino Position Role Reference
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (Target) Ethyl chain substituent Solubility/bioavailability enhancement Inferred from design.
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide () Sulfonamide linkage Unspecified (patented pharmaceutical agent) Likely targets enzymes/receptors .

Key Observations :

    Q & A

    Basic Research Questions

    Synthesis Optimization

    Q: How can researchers optimize the synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to improve yield and purity? A:

    • Stepwise Reagent Addition: Use Na₂CO₃ as a base in CH₂Cl₂ to control reaction pH, followed by sequential additions of acetyl chloride to minimize side reactions (e.g., over-acylation) .
    • Purification: Employ gradient elution (0–8% MeOH in CH₂Cl₂) via silica gel column chromatography, followed by recrystallization from ethyl acetate to achieve >95% purity .
    • Monitoring: Use thin-layer chromatography (TLC) with UV detection to track reaction progress and confirm intermediate formation .

    Structural Characterization

    Q: What advanced spectroscopic techniques are recommended for confirming the compound’s structure? A:

    • NMR Spectroscopy: ¹H and ¹³C NMR (300 MHz, CDCl₃) to resolve signals for morpholino protons (δ 3.31–3.55 ppm), thiophene aromatic protons (δ 6.5–7.4 ppm), and benzo[d]oxazolone carbonyl (δ 168.0–169.8 ppm) .
    • Mass Spectrometry: ESI/APCI(+) to confirm molecular weight (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
    • IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1676–1714 cm⁻¹ for acetamide and oxazolone moieties) .

    Safety Protocols

    Q: What critical safety protocols should be followed when handling this compound in a laboratory setting? A:

    • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
    • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

    Advanced Research Questions

    Computational Modeling

    Q: How can density functional theory (DFT) elucidate the electronic properties of this compound? A:

    • Method: Apply the Colle-Salvetti correlation-energy formula to model electron density distributions and local kinetic energy, validated via atomic/molecular calculations (e.g., HOMO-LUMO gaps) .
    • Software: Use Gaussian or ORCA with B3LYP/6-31G* basis sets to optimize geometry and predict reactivity sites (e.g., electron-deficient thiophene ring) .

    Biological Activity Analysis

    Q: What methodological approaches are used to evaluate the compound’s anticancer potential in vitro? A:

    • Enzyme Inhibition Assays: Screen against α/β-glucosidases using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) to quantify IC₅₀ values .
    • Molecular Docking: Perform AutoDock/Vina simulations to predict binding affinities with cancer targets (e.g., EGFR kinase), focusing on morpholino-thiophene interactions .
    • Cytotoxicity Testing: Use MTT assays on HeLa or MCF-7 cell lines, comparing dose-response curves (1–100 µM) with positive controls (e.g., cisplatin) .

    Addressing Data Contradictions

    Q: How should researchers resolve discrepancies in reported biological activities of structurally similar analogs? A:

    • Comparative SAR Studies: Systematically modify substituents (e.g., replacing thiophene with furan) and test activity against consistent biological targets .
    • Assay Standardization: Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number) to isolate variable effects .
    • Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends in potency related to substituent electronegativity or steric effects .

    Derivative Synthesis for SAR Studies

    Q: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)? A:

    • Functional Group Modification:
      • Acetylation: React free amines with acetyl chloride in CH₂Cl₂/Na₂CO₃ to introduce electron-withdrawing groups .
      • Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties, enhancing water solubility .
    • Heterocycle Replacement: Substitute benzo[d]oxazolone with quinazolinone or thiadiazole cores to modulate bioactivity .

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